molecular formula C20H18ClNO4 B028753 Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate CAS No. 1601-18-9

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Cat. No. B028753
CAS RN: 1601-18-9
M. Wt: 371.8 g/mol
InChI Key: OKHORWCUMZIORR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (MBCMIA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the indole family and has a unique structure that makes it highly attractive for use in a variety of laboratory experiments. MBCMIA has been found to be highly stable, with a high melting point and low volatility, making it an ideal candidate for use in a variety of scientific studies.

Scientific Research Applications

  • Synthesis and Polymorphism : The compound has been synthesized and studied for its polymorphic forms, indicating its potential as a potent anti-inflammatory drug (Yamamoto, 1968).

  • Synthesis Techniques : Research demonstrates various synthesis methods for related indole compounds, highlighting the versatility and wide-ranging applications of this class of compounds in chemical synthesis (Yi, Cho, & Lee, 2005).

  • Methylation Studies : Studies on methylation of similar compounds reveal insights into chemical processes and potential applications in synthesis (Ames, Ansari, Lovesey, Novitt, & Simpson, 1971).

  • Quantification in Biological Samples : The compound has been utilized in the quantification of indomethacin in biological samples, highlighting its analytical applications (Plazonnet & Vandenheuvel, 1977).

  • Antimicrobial and Herbicidal Activities : Indole derivatives, including this compound, show promise in antimicrobial and herbicidal applications (Kalshetty, Gani, & Kalashetti, 2012).

  • New Synthesis Methods : Innovative methods for synthesizing this compound reduce stages and provide analytical tools for process control (Rusu, Cimpoiu, & Hodişan, 1998).

  • Cytotoxic Activity in Cancer Treatment : Organotin derivatives of indomethacin, a related compound, exhibit cytotoxic activity against cancer cells (Camacho-Camacho et al., 2008).

  • Pharmacological Profiles : The compound has been explored for its anti-inflammatory and antipyretic properties, with minimal side effects (Tanaka et al., 1986).

  • Potential in Treating Inflammatory Conditions : Its potent anti-inflammatory and antipyretic capabilities suggest its utility in various inflammatory conditions and fevers (Winter, Risley, & Nuss, 1963).

  • COX-2 Inhibitor Applications : Novel esters of this compound show potential as COX-2 inhibitors, important in managing inflammation (Shi, Hu, Xu, & Jiang, 2012).

  • Intermediary in Chemical Reactions : It serves as an intermediate in various chemical reactions, such as cyclization and reductive cyclization (Modi, Oglesby, & Archer, 2003).

  • Oxidations and Functionalizations : The compound undergoes oxidation and nitration processes to produce novel functionalized derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

Mechanism of Action

Target of Action

Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

Indomethacin Methyl Ester exerts its effects by potently and non-selectively inhibiting COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by Indomethacin Methyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of AA to prostaglandins, leading to a decrease in inflammation, pain, and fever . It has also been suggested that Indomethacin Methyl Ester may disrupt autophagic flux .

Pharmacokinetics

The metabolites are primarily inactive and have no pharmacological activity .

Result of Action

The molecular and cellular effects of Indomethacin Methyl Ester’s action include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and COX-2 . It has also been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Methyl Ester. For instance, it has been suggested that blockage of α2 adrenergic receptors may increase the aggressive factors induced by Indomethacin, and stimulation of α2 adrenergic receptors may increase protective factors . Additionally, the presence of other drugs and individual patient characteristics can also impact the drug’s effectiveness and safety .

Biochemical Analysis

Biochemical Properties

Indomethacin Methyl Ester has been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) proteins from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells than Indomethacin . This suggests that it interacts with these enzymes and proteins, inhibiting their activity and thus reducing inflammation .

Cellular Effects

In terms of cellular effects, Indomethacin Methyl Ester has been found to exhibit stronger cytotoxicity than ethyl ester, γ-lactone derivatives of Indomethacin, and Indomethacin in promyelocytic leukemia HL-60 cells . It causes apoptotic bodies, DNA fragmentation, and enhanced PARP and pro-caspase 3 degradation in HL-60 cells .

Molecular Mechanism

The molecular mechanism of action of Indomethacin Methyl Ester involves its binding to COX-2 . Computational studies have revealed two possible binding modes in COX-2 for Indomethacin Methyl Ester, which differ from the experimental binding mode found for Indomethacin . Both alternative binding modes might explain the observed COX-2 selectivity of Indomethacin Methyl Ester .

Dosage Effects in Animal Models

In animal models, specifically rats with modeled rheumatoid arthritis, the anti-inflammatory effect of Indomethacin Methyl Ester was studied at doses of 6.25, 12.5, and 25 mg/kg . It was found that doses of 12.5 and 25 mg/kg reduced joint inflammation and promoted recovery of the microstructure of the synovial membrane and articular cartilage better than Indomethacin .

Metabolic Pathways

Indomethacin undergoes extensive biodegradation via O-demethylation, N-deacylation, or both reactions . Its main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides

properties

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHORWCUMZIORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166800
Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1601-18-9
Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Record name Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
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Record name Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Indometacin methylester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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